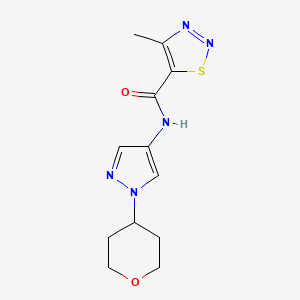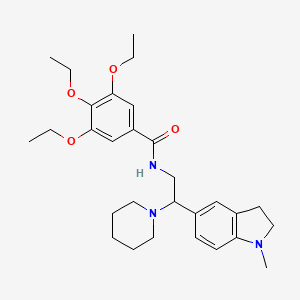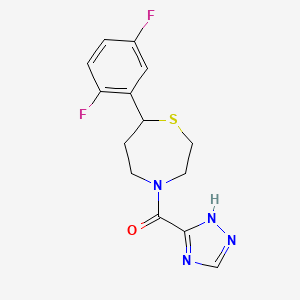
2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and agrochemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, biological activity, and structural analysis, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves starting materials such as 4-fluoro-aniline and various acetate derivatives. For instance, a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using similar starting materials and confirmed by 1H NMR, IR, mass spectrum, and elemental analyses . This suggests that the synthesis of the compound might also involve similar techniques and analytical methods to confirm its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined using X-ray single-crystal determination, which provided detailed information about the molecular packing and hydrogen bonding interactions within the crystal . This indicates that X-ray crystallography could be a valuable tool for analyzing the molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex and are often tailored to achieve specific biological activities. For example, the synthesis of opioid kappa agonists involved the introduction of various substituents and the exploration of different N-acyl, N-alkyl, and amino functions . This demonstrates the importance of chemical modifications in achieving desired biological properties, which may also apply to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are crucial for their practical applications. For instance, the stability of a flavoring substance was evaluated under conditions where it could be subject to phototransformation, and its safety was assessed based on dietary exposure levels . Similarly, the physical and chemical properties of "this compound" would need to be thoroughly analyzed to determine its suitability for specific applications.
Relevant Case Studies
Case studies involving related compounds provide insights into their potential applications. For example, certain acetamide derivatives exhibited herbicidal activities against dicotyledonous weeds, which were evaluated in greenhouse bioassays . Another study reported on the potent thrombin inhibitory activity of 2-(2-chloro-6-fluorophenyl)acetamides, which could be relevant for anticoagulant drug development . These case studies highlight the diverse applications of acetamide derivatives in agriculture and medicine, which could also be relevant for the compound under analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationship
This compound belongs to a class of compounds known for their potential in synthesizing new functionalized derivatives that exhibit significant biological activities. For instance, research on related pyridine linked various substituted thiazole hybrids has highlighted synthetic strategies and cytotoxic properties against various cancer cell lines, suggesting a promising avenue for anticancer drug development (Alaa M. Alqahtani, A. Bayazeed, 2020). These studies emphasize the compound's role in the design of molecules with potential therapeutic applications.
Photoreactions and Chemical Stability
Investigations into the photoreactions of related compounds, such as flutamide, in different solvents have provided insights into their stability and reactivity under UV light, offering valuable information for the development of photostable drugs and chemicals (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).
Metal Ion Detection and Imaging
Certain derivatives have been explored for their applications in detecting metal ions and imaging. For instance, studies on diamine-salicylaldehyde derivatives have shown their effectiveness in chelating metal ions, such as Zn2+, which can be utilized in cellular metal staining and fluorescence methods for biological research (W. Hong, Chu‐Chieh Lin, Tung-Sheng Hsieh, Cheng-Chung Chang, 2012).
Anticancer Activity
Research on thiazole-pyridine compounds, incorporating the phenoxyacetamide moiety, has demonstrated significant anticancer activity against various cancer cell lines, including breast and liver cancer. This highlights the compound's utility in the synthesis of anticancer agents (A. Bayazeed, R. Alnoman, 2020).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-15-4-1-2-5-16(15)23-12-18(22)21-10-13-8-14(11-20-9-13)17-6-3-7-24-17/h1-9,11H,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVVZNPUIBVWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)
![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)
![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)
